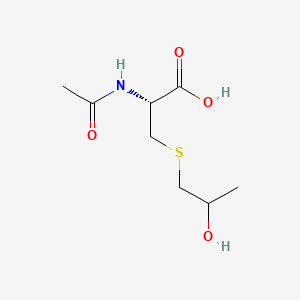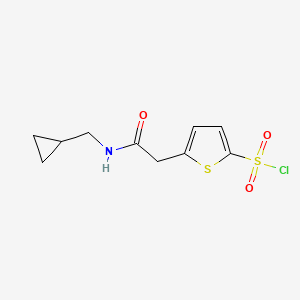
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol typically involves the stepwise addition of ethylene oxide to a thiol-terminated initiator. The process can be summarized as follows:
Initiation: A thiol compound, such as 1-mercaptohexadecane, is used as the initiator.
Propagation: Ethylene oxide is added to the initiator under controlled conditions, typically in the presence of a catalyst like potassium hydroxide (KOH).
Termination: The reaction is terminated by neutralizing the catalyst and purifying the product through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include:
Continuous addition of ethylene oxide: to maintain a steady reaction rate.
Use of advanced purification techniques: such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Disulfides: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
科学的研究の応用
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides through thiol-ene reactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism by which 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to:
Modify proteins: By forming disulfide bonds with cysteine residues.
Act as a reducing agent: By breaking disulfide bonds in proteins.
Participate in click chemistry: Through thiol-ene reactions, enabling the formation of complex molecular architectures.
類似化合物との比較
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can be compared with other thiol-terminated polyethylene glycol (PEG) compounds:
2,5,8,11,14,17,20,23-Octaoxanonacosane-29-thiol: Similar structure but with one less ether linkage, resulting in slightly different physical properties.
2,5,8,11,14,17,20,23,26,29-Decaoxanonacosane-29-thiol: Contains one additional ether linkage, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific chain length and the balance between hydrophilic and hydrophobic segments, making it particularly useful in applications requiring precise molecular interactions.
特性
分子式 |
C20H42O9S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C20H42O9S/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20-30/h30H,2-20H2,1H3 |
InChIキー |
YRYWVLGTBJDCSM-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


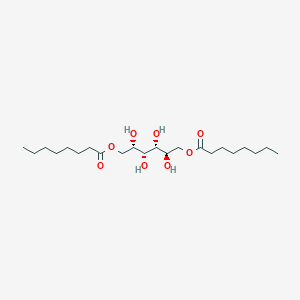
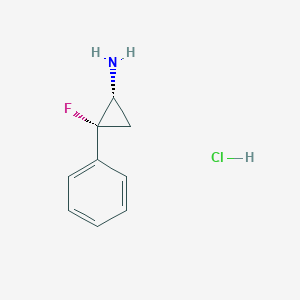

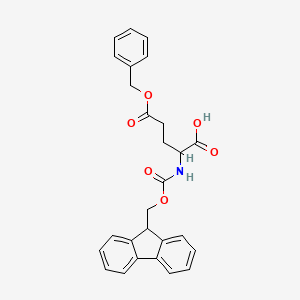
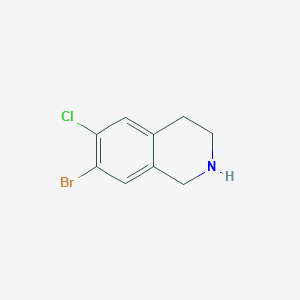
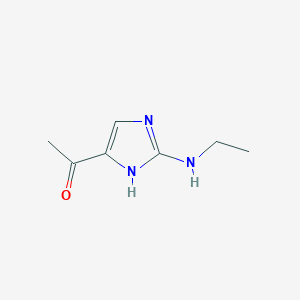

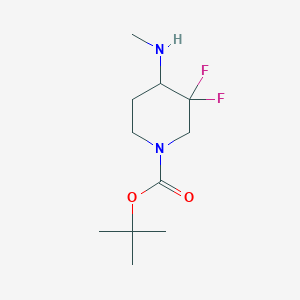

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

